![molecular formula C21H18FN3O3S2 B2709430 N-(2-(5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923194-63-2](/img/structure/B2709430.png)
N-(2-(5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a chemical compound. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . It and its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Catalysis and Chemical Synthesis
Compounds featuring bis(pyrazol-1-yl)methane ligands have been utilized in catalysis, particularly in transfer hydrogenation of ketones. These ligands, when coordinated with ruthenium, form complexes that exhibit catalytic behavior, highlighting the potential of pyrazole-containing sulfonamides in catalysis and organic synthesis (Carrión et al., 2007).
Anticancer and Enzyme Inhibition
Pyrazoline derivatives have been investigated for their cytotoxicity against tumor cells and inhibitory effects on carbonic anhydrase isoenzymes. These studies suggest that certain pyrazoline sulfonamides can exhibit significant biological activities, indicating potential research applications in developing anticancer strategies and enzyme inhibition (Kucukoglu et al., 2016).
COX-2 Inhibition
The introduction of a methanesulfonamide group into the structure of diarylpyrazoles has led to the discovery of potent and selective COX-2 inhibitors. This suggests the utility of such compounds in researching inflammatory processes and developing anti-inflammatory agents (Singh et al., 2004).
Environmental and Biological Sensing
Compounds with sulfonamide groups have been utilized in the development of fluorescent probes for selective detection of thiophenols over aliphatic thiols. This highlights the potential application of sulfonamide derivatives in creating sensitive and selective sensors for environmental and biological monitoring (Wang et al., 2012).
Molecular Docking and Antimicrobial Activity
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for antimicrobial and antitubercular activities. Molecular docking studies of these compounds indicate potential applications in designing inhibitors against specific microbial enzymes, offering insights into new antimicrobial agents (Shingare et al., 2022).
Mechanism of Action
While the specific mechanism of action for “N-(2-(5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is not mentioned in the search results, thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene-based analogs continue to be a topic of interest for medicinal chemists, who are working to improve advanced compounds with a variety of biological effects . As such, it is likely that research into compounds like “N-(2-(5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” will continue into the future.
properties
IUPAC Name |
N-[2-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-17-10-5-3-8-15(17)18-13-19(14-7-2-4-9-16(14)22)25(23-18)21(26)20-11-6-12-29-20/h2-12,19,24H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBELTCFILYQINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.